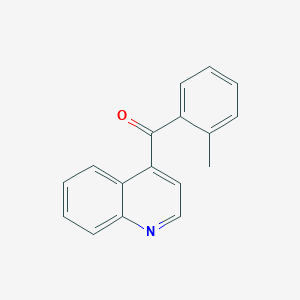

4-(2-Methylbenzoyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methylbenzoyl)quinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Quinoline derivatives, including 4-(2-Methylbenzoyl)quinoline, have shown significant potential in cancer therapy. The unique structure of quinolines allows them to interact with DNA and inhibit cell division. They can induce oxidative stress, which is beneficial for targeting cancer cells. Studies indicate that derivatives can bind to specific enzymes involved in cancer progression, which makes them promising candidates for drug development .

Antiviral Activity

Research has highlighted the antiviral properties of quinoline compounds. This compound may exhibit activity against various viruses, including HIV and Zika virus. Its mechanism involves inhibiting viral replication and interfering with viral entry into host cells. This potential has led to ongoing investigations into its efficacy as an antiviral agent .

Neuroprotective Effects

Quinoline derivatives are also being explored for their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. They may modulate neurotransmitter systems and exhibit anti-inflammatory properties that could mitigate neurodegeneration .

Materials Science

Photophysical Properties

this compound can be utilized in the development of luminescent materials due to its photophysical properties. The compound's ability to form complexes with metals enhances its application in sensors and phosphorescent materials. This characteristic is crucial for creating advanced materials used in optoelectronic devices .

Polymer Chemistry

In polymer chemistry, quinoline derivatives serve as functional monomers that can be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting polymers, making them suitable for various industrial applications .

Synthetic Organic Chemistry

Synthesis of Complex Molecules

The synthesis of this compound can be achieved through several multicomponent reactions (MCRs), which allow for the efficient construction of complex molecular architectures. These methods are advantageous due to their high atom economy and ability to introduce diverse functional groups tailored for specific applications .

| Synthesis Method | Description | Advantages |

|---|---|---|

| Povarov Reaction | A cycloaddition reaction that forms quinoline derivatives from aldehydes and amines | High yield, atom-efficient |

| Gewald Reaction | A method that synthesizes substituted quinolines using thioketones and amines | Versatile, multiple products |

| Ugi Reaction | A multicomponent reaction forming a variety of compounds including quinolines | Efficient, diverse product formation |

Case Studies

-

Anticancer Activity Study

A recent study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells by inducing apoptosis through DNA interaction . -

Antiviral Efficacy Assessment

In vitro studies showed that this compound effectively inhibited the replication of the Zika virus in cultured cells, suggesting its potential as a therapeutic agent against viral infections . -

Material Development Research

Research focused on the incorporation of this compound into polymer films revealed enhanced luminescent properties, making these films suitable for use in light-emitting devices and sensors .

Propiedades

Número CAS |

858195-29-6 |

|---|---|

Fórmula molecular |

C17H13NO |

Peso molecular |

247.29 g/mol |

Nombre IUPAC |

(2-methylphenyl)-quinolin-4-ylmethanone |

InChI |

InChI=1S/C17H13NO/c1-12-6-2-3-7-13(12)17(19)15-10-11-18-16-9-5-4-8-14(15)16/h2-11H,1H3 |

Clave InChI |

GKNWNQDOEZCGKM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

SMILES canónico |

CC1=CC=CC=C1C(=O)C2=CC=NC3=CC=CC=C23 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.